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Abstract
Golvatinib, also known as E7050, is a potent, orally bioavailable small molecule that functions

as a dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor)

and VEGFR-2 (vascular endothelial growth factor receptor-2).[1][2] These kinases are critical

mediators of tumor cell proliferation, survival, migration, and angiogenesis.[1] This technical

guide provides a comprehensive overview of Golvatinib's chemical structure, physicochemical

properties, and its mechanism of action, with a focus on the experimental methodologies used

to characterize its activity.

Chemical Structure and Physicochemical Properties
Golvatinib is classified as an aromatic ether.[1] Its fundamental chemical and physical

properties are summarized in the table below.
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Property Value Source

IUPAC Name

1-N'-[2-fluoro-4-[[2-[[4-(4-

methylpiperazin-1-

yl)piperidine-1-

carbonyl]amino]-4-

pyridinyl]oxy]phenyl]-1-N-(4-

fluorophenyl)cyclopropane-1,1-

dicarboxamide

[1]

Molecular Formula C₃₃H₃₇F₂N₇O₄ [1]

Molecular Weight 633.7 g/mol [1]

CAS Number 928037-13-2 [1]

Appearance White to off-white solid [3]

Solubility

Soluble in DMSO (20 mg/mL),

slightly soluble in Methanol

and DMF. Insoluble in water.

[3][4][5]

Stability

Store at -20°C for up to 2

years as a powder. In DMSO,

stable for 2 weeks at 4°C and

6 months at -80°C.

[1]

SMILES

CN1CCN(CC1)C2CCN(CC2)C

(=O)NC3=NC=CC(=C3)OC4=

CC(=C(C=C4)NC(=O)C5(CC5)

C(=O)NC6=CC=C(C=C6)F)F

[2]

InChIKey
UQRCJCNVNUFYDX-

UHFFFAOYSA-N
[2]

Mechanism of Action: Dual Inhibition of c-Met and
VEGFR-2
Golvatinib exerts its anti-tumor activity by competitively inhibiting the ATP-binding sites of both

c-Met and VEGFR-2, thereby blocking their phosphorylation and downstream signaling.[6] This
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dual inhibition addresses two significant pathways in cancer progression.

Inhibition of c-Met Signaling
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple

downstream pathways, including the PI3K/Akt and RAS/MAPK cascades, which promote cell

proliferation, survival, and motility. Golvatinib has been shown to potently inhibit HGF-induced

c-Met autophosphorylation.[7]

Inhibition of VEGFR-2 Signaling
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is

essential for tumor growth and metastasis. Its ligand, VEGF, stimulates VEGFR-2, leading to

the activation of pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways in endothelial

cells. Golvatinib effectively blocks VEGF-induced VEGFR-2 phosphorylation.[7]

The inhibitory activity of Golvatinib against these kinases and various cancer cell lines is

summarized in the table below.

Target/Cell Line IC₅₀ (nM) Assay Type

c-Met (cell-free) 14 Kinase Assay

VEGFR-2 (cell-free) 16 Kinase Assay

MKN45 (gastric cancer) 37 Cell Proliferation

EBC-1 (lung cancer) 6.2 Cell Proliferation

Hs746T (gastric cancer) 23 Cell Proliferation

SNU-5 (gastric cancer) 24 Cell Proliferation

Experimental Protocols
Western Blotting for c-Met and VEGFR-2
Phosphorylation
This protocol details the methodology used to assess the inhibitory effect of Golvatinib on c-

Met and VEGFR-2 phosphorylation in cultured cells.
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1. Cell Culture and Treatment:

Human gastric cancer cell lines (e.g., MKN45) and human umbilical vein endothelial cells

(HUVECs) are cultured in appropriate media.

For c-Met phosphorylation analysis, MKN45 cells are treated with varying concentrations of

Golvatinib for 2 hours.

For VEGFR-2 phosphorylation, HUVECs are serum-starved for 24 hours, then pre-incubated

with Golvatinib for 1 hour, followed by stimulation with VEGF (20 ng/mL) for 5 minutes.

2. Cell Lysis:

Cells are washed with cold PBS and lysed on ice with a lysis buffer (50 mM HEPES pH 7.4,

150 mM NaCl, 10% glycerol, 1% Triton X-100, 1.5 mM MgCl₂, 1 mM EDTA, 100 mM NaF, 1

mM PMSF, 1 mM sodium orthovanadate, and a protease inhibitor cocktail).[4]

3. Protein Quantification:

Protein concentration in the lysates is determined using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel

electrophoresis and transferred to a PVDF membrane.

The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

The membrane is then incubated overnight at 4°C with primary antibodies.

For c-Met: anti-phospho-c-Met (Tyr1234/1235) and anti-total c-Met antibodies.[4]

For VEGFR-2: anti-phospho-VEGFR-2 (Tyr996) and anti-total VEGFR-2 antibodies.[4]

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody for 1 hour at room temperature.
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Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay
This protocol outlines the procedure to determine the effect of Golvatinib on the growth of

cancer cell lines.

1. Cell Seeding:

Cells (e.g., MKN45, EBC-1) are seeded in 96-well plates at a density of 1,500 cells/well in

100 µL of culture medium.

2. Compound Treatment:

After 24 hours, cells are treated with various concentrations of Golvatinib and incubated for

72 hours.

3. Viability Assessment:

A cell viability reagent such as WST-8 is added to each well and incubated for 1-4 hours.

The absorbance is measured at 450 nm using a microplate reader.

The IC₅₀ values are calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the signaling pathways inhibited by Golvatinib and a typical

experimental workflow for its characterization.
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Caption: Golvatinib inhibits the HGF/c-Met signaling pathway.
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Caption: Golvatinib inhibits the VEGF/VEGFR-2 signaling pathway.
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Caption: Experimental workflow for Golvatinib characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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